1-Ethyl-2-isocyanobenzene
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Overview
Description
1-Ethyl-2-isocyanobenzene is an organic compound with the molecular formula C9H9N. It is a derivative of benzene, where an ethyl group and an isocyanide group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-isocyanobenzene can be synthesized through the reaction of 2-ethylbenzonitrile with a strong base, such as sodium hydride, followed by treatment with an alkyl halide. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the isocyanide group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the isocyanide group, which is sensitive to moisture and heat .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-isocyanobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The ethyl group on the benzene ring activates the ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The isocyanide group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic addition to the isocyanide group.
Major Products:
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Nucleophilic Addition: Products include various substituted amines and other nitrogen-containing compounds.
Scientific Research Applications
1-Ethyl-2-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
1-Ethyl-2-isocyanobenzene can be compared with other similar compounds, such as:
1-Methyl-2-isocyanobenzene: Similar in structure but with a methyl group instead of an ethyl group.
1-Propyl-2-isocyanobenzene: Contains a propyl group, leading to differences in reactivity and physical properties compared to this compound.
Uniqueness: this compound is unique due to the presence of both an ethyl group and an isocyanide group on the benzene ring, which imparts distinct chemical properties and reactivity patterns .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-ethyl-2-isocyanobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRLGKSRAQOOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404079 |
Source
|
Record name | 1-ethyl-2-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63212-32-8 |
Source
|
Record name | 1-ethyl-2-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-isocyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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